N-(4-Piperidinylmethyl)-2-benzothiazolamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBKSUFXPNFZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261176 | |
| Record name | N-(4-Piperidinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521273-79-0 | |
| Record name | N-(4-Piperidinylmethyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521273-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Piperidinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Piperidinylmethyl 2 Benzothiazolamine
Core Scaffold Synthesis and Optimization
The assembly of the N-(4-Piperidinylmethyl)-2-benzothiazolamine core structure relies on the efficient synthesis of the 2-aminobenzothiazole (B30445) moiety followed by the strategic attachment of the piperidinylmethyl group.
Oxidative Cyclization Protocols in Benzothiazole (B30560) Ring Formation
The formation of the benzothiazole ring is a critical step, and several oxidative cyclization methods are employed to construct the 2-aminobenzothiazole precursor. A prevalent and classical approach involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine. This method, often referred to as the Hugerschoff synthesis, proceeds through an arylthiourea intermediate which then undergoes intramolecular electrophilic cyclization.
Another widely used strategy begins with 2-aminothiophenol (B119425), which can be condensed with a variety of reagents. For the synthesis of 2-aminobenzothiazoles specifically, precursors like cyanogen (B1215507) bromide or thiourea (B124793) derivatives are common reaction partners. The reaction of 2-aminothiophenol with cyanides or other sulfur-donating precursors is a foundational method for creating the 2-amino substituted scaffold. nih.gov
A key alternative involves the direct oxidative cyclization of phenylthioureas. These precursors can be treated with an oxidizing agent, such as bromine in chloroform (B151607) or acetic acid, to induce ring closure and form the desired 2-aminobenzothiazole structure. uokerbala.edu.iqrsc.org This approach is particularly useful for generating derivatives with specific substitution patterns on the benzene (B151609) ring, as the phenylthiourea (B91264) can be synthesized from a correspondingly substituted aniline.
| Method | Precursors | Key Reagents | Description |
| Hugerschoff Synthesis | 4-Substituted Anilines, Potassium Thiocyanate | Bromine, Acetic Acid | A classical method where the aniline is thiocyanated, followed by oxidative cyclization to form 6-substituted 2-aminobenzothiazoles. uokerbala.edu.iq |
| Arylthiourea Cyclization | Phenylthioureas | Bromine, Chloroform | Involves the direct oxidative ring closure of an arylthiourea, which is a versatile precursor for various substitution patterns. rsc.org |
| Jacobsen Cyclization | Thiobenzanilides | Potassium Ferricyanide | A radical cyclization method effective for synthesizing specific isomers, such as 6-substituted benzothiazoles from 3-fluoro-substituted thiobenzanilides. nih.gov |
| Condensation | 2-Aminothiophenol, Cyanogen Halides/Thiourea | Varies | Condensation of 2-aminothiophenol with reagents that provide the C2-amino group functionality. nih.gov |
N-Alkylation and Amine Coupling Reactions in Piperidine (B6355638) Ring Functionalization
Once the 2-aminobenzothiazole scaffold is obtained, the piperidinylmethyl side chain is introduced. The most direct and efficient method for this transformation is reductive amination. This process involves the condensation of 2-aminobenzothiazole with piperidine-4-carbaldehyde (B112701) to form an intermediate imine (Schiff base). The imine is then reduced in situ, without isolation, to the target secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this step, providing good yields under mild conditions. nih.govresearchgate.net
Reaction Scheme for Reductive Amination:
An alternative strategy is direct N-alkylation. This involves reacting 2-aminobenzothiazole with a piperidine derivative containing a leaving group, such as N-Boc-4-(chloromethyl)piperidine. The reaction typically requires a base to deprotonate the amino group of the benzothiazole, enhancing its nucleophilicity to displace the chloride. Following the alkylation, the Boc protecting group on the piperidine nitrogen must be removed under acidic conditions to yield the final product.
Amide coupling reactions offer a more stepwise approach. For instance, 2-aminobenzothiazole can be acylated with chloroacetyl chloride to form an N-(chloroacetyl)-2-aminobenzothiazole intermediate. niscpr.res.inresearchgate.net This intermediate can then undergo nucleophilic substitution with piperidine-4-amine, though this route assembles a different connectivity than the target compound. A more relevant coupling approach involves reacting 2-aminobenzothiazole with a pre-formed carboxylic acid on the side chain using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com
Novel Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign reaction conditions. For the synthesis of the benzothiazole core, novel catalyst systems have been introduced to improve yields and reduce harsh reaction conditions.
One such advancement is the use of metal-based catalysts. For example, a Cu(II)-containing nano-silica triazine dendrimer has been shown to effectively catalyze the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aryl aldehydes, achieving high yields in short reaction times. researchgate.net Another approach utilizes visible-light photoredox catalysis for the radical cyclization of thioanilides, offering a mild and environmentally friendly method. nih.gov
"Green chemistry" principles have also led to the development of catalyst-free and solvent-free methods. One protocol describes the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur, where DMSO serves as both the solvent and the oxidant, avoiding the need for a metal catalyst. mdpi.com Furthermore, microwave irradiation has been employed to accelerate reactions, such as the condensation of 2-aminothiophenol using phenyl iodoniumbis(trifluoroacetate) (PIFA) as an oxidizing agent, which significantly reduces reaction times compared to traditional heating. nih.gov
| Catalyst/Condition | Reaction Type | Advantages |
| Cu(II)-nanosilica dendrimer | Condensation/Cyclization | High yields (87-98%), short reaction times (15-90 min). researchgate.net |
| Visible-light photoredox | Radical Cyclization | Mild reaction conditions, environmentally friendly. nih.gov |
| Microwave Irradiation / PIFA | Condensation/Oxidation | Reduced reaction time, improved yield. nih.gov |
| DMSO / Elemental Sulfur | Three-component reaction | Catalyst- and additive-free, environmentally benign. mdpi.com |
Structural Modification and Analog Generation
Creating a library of analogs based on the this compound structure is crucial for structure-activity relationship (SAR) studies. This is achieved by introducing substituents on the benzothiazole core and by diversifying the side chain.
Substitution Patterns on the Benzothiazole Moiety and Their Synthetic Routes
Introducing substituents such as halogens, alkyl, or alkoxy groups onto the benzothiazole ring is most effectively accomplished by selecting an appropriately substituted starting material. The position of the substituent on the final benzothiazole product is determined by the substitution pattern of the aniline or 2-aminothiophenol precursor.
For instance, to synthesize a 6-fluoro-substituted analog, one would start with 4-fluoroaniline. Reaction with potassium thiocyanate and bromine yields the 2-amino-6-fluorobenzothiazole (B1267395) scaffold. uokerbala.edu.iq Similarly, using other 4-substituted anilines like 4-chloroaniline (B138754) or 4-methylaniline will produce the corresponding 6-chloro or 6-methyl derivatives. Synthesizing isomers with substitution at the 4, 5, or 7-positions requires starting with anilines that have substituents at the 2-, 3-, or 5-positions, respectively, although regioselectivity can sometimes be an issue. uokerbala.edu.iq
| Starting Material | Synthetic Method | Substituent Position | Resulting Scaffold |
| 4-Fluoroaniline | Hugerschoff Synthesis | 4-position on aniline | 2-Amino-6-fluorobenzothiazole uokerbala.edu.iq |
| 4-Chloroaniline | Hugerschoff Synthesis | 4-position on aniline | 2-Amino-6-chlorobenzothiazole rsc.org |
| 3-Fluoro-thiobenzanilide | Jacobsen Cyclization | 3-position on thiobenzanilide | Mixture of 5- and 7-fluoro-benzothiazoles |
| 4-Methylaniline | Arylthiourea Cyclization | 4-position on aniline | 2-Amino-6-methylbenzothiazole rsc.org |
Diversification of the Piperidinylmethyl Side Chain
The piperidinylmethyl side chain offers multiple points for structural diversification. Modifications can be made to the piperidine ring's nitrogen atom or its carbon framework.
The most common strategy for diversification is functionalization of the piperidine nitrogen after the core scaffold has been assembled. If the synthesis is performed using N-Boc-protected piperidine precursors, the Boc group can be removed to liberate the secondary amine. This amine can then be subjected to a wide range of reactions, including:
N-Alkylation: Reaction with various alkyl halides to introduce small alkyl groups (methyl, ethyl) or larger functionalized chains.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce diverse N-benzyl or N-alkyl groups. nih.gov
N-Acylation/Amidation: Coupling with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, introducing groups like benzoyl, acetyl, or diphenylcarbamoyl. nih.gov
Urea Formation: Reaction with isocyanates to generate N-substituted ureas. nih.gov
Diversification of the carbon skeleton of the piperidine ring is more complex and is typically achieved by using a substituted piperidine-4-carbaldehyde or a related precursor in the initial coupling step (e.g., reductive amination). Synthesizing a library of such substituted piperidine precursors allows for the introduction of various groups at the C2, C3, or C4 positions of the piperidine ring. nih.gov
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms
The stereoselective synthesis of this compound derivatives is crucial for investigating their structure-activity relationships, as different stereoisomers can exhibit varied biological activities and pharmacological properties. While specific literature detailing the stereoselective synthesis of the parent compound is not extensively available, established methodologies for the asymmetric synthesis of substituted piperidines can be applied. The key challenge lies in controlling the stereochemistry of substituents on the piperidine ring, which can lead to both enantiomers and diastereomers.
Enantioselective Strategies:
The primary approach to obtaining enantiomerically pure piperidine derivatives involves asymmetric synthesis or the resolution of racemic mixtures.
Catalytic Asymmetric Hydrogenation: A prevalent method for synthesizing chiral piperidines is the asymmetric hydrogenation of substituted pyridine (B92270) precursors. dicp.ac.cn This transformation often employs transition metal catalysts, such as rhodium or iridium, complexed with chiral ligands. For instance, N-benzylpyridinium salts can be hydrogenated using catalysts generated from rhodium complexes, yielding chiral piperidines with high enantioselectivity. dicp.ac.cnscispace.com The choice of chiral ligand is critical for achieving high enantiomeric excess (ee).
Chiral Auxiliaries: Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. These auxiliaries are temporarily incorporated into the substrate to guide the formation of one stereoisomer over another, after which they are cleaved to yield the desired chiral product.
Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer and the product, both in enantioenriched forms. nih.govwhiterose.ac.uk For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and (−)-sparteine, which selectively deprotonates one enantiomer. whiterose.ac.uk
Diastereoselective Strategies:
When multiple stereocenters are present, controlling the relative stereochemistry to form specific diastereomers is essential.
Substrate-Controlled Synthesis: The existing stereocenters in a starting material can direct the formation of new stereocenters. For example, the diastereoselective epoxidation and regioselective ring-opening of tetrahydropyridines can produce highly substituted, oxygenated piperidines with excellent stereocontrol. acs.org
Reagent-Controlled Synthesis: The choice of reagents can dictate the diastereomeric outcome. Iron(III) chloride (FeCl₃) has been used to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org This method relies on the thermodynamic equilibration of the products to favor the more stable cis-isomer. acs.org Similarly, palladium-catalyzed Negishi coupling has been employed for the highly diastereoselective synthesis of both cis- and trans-2,4-disubstituted piperidines. thieme-connect.com
Multicomponent Reactions: Three-component reactions, inspired by biosynthetic pathways, can assemble complex piperidine structures with a high degree of stereocontrol in a single step. rsc.org
Chiral Resolution by HPLC:
For both enantiomers and diastereomers, separation of the stereoisomeric mixture can be achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool for resolving enantiomers. nih.govresearchgate.net Pre-column derivatization with a chiral or chromophoric agent can be employed for compounds that are difficult to separate or detect directly. nih.govresearchgate.net
| Methodology | Key Reagents/Catalysts | Stereochemical Control | Typical Application |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands | Enantioselective | Reduction of substituted pyridines/pyridinium salts dicp.ac.cn |
| Kinetic Resolution | Chiral bases (e.g., n-BuLi/(-)-sparteine) or enzymes | Enantioselective | Separation of racemic piperidine mixtures whiterose.ac.uk |
| Diastereoselective Cyclization | FeCl₃, Palladium catalysts | Diastereoselective | Formation of cis/trans-disubstituted piperidines acs.orgthieme-connect.com |
| Chiral Resolution HPLC | Chiral Stationary Phases (e.g., Chiralpak) | Enantiomer/Diastereomer Separation | Analytical and preparative separation of stereoisomers nih.gov |
Spectroscopic and Chromatographic Characterization Methods in Synthetic Research
The structural elucidation and purity assessment of this compound are accomplished through a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming the identity of the synthesized compound and its intermediates. researchgate.net
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring, typically in the range of δ 7.0-8.0 ppm. nih.govcore.ac.uk The protons of the piperidine ring would appear in the aliphatic region (δ 1.5-3.5 ppm), along with the methylene (B1212753) bridge protons. The N-H protons of the amine and piperidine would likely appear as broad singlets.
¹³C NMR: The carbon NMR spectrum would corroborate the structure, with signals for the aromatic carbons appearing between δ 110-155 ppm. The characteristic C=N carbon of the benzothiazole ring is expected at a downfield shift (around δ 160-170 ppm). nih.gov The aliphatic carbons of the piperidine ring and the methylene linker would resonate in the upfield region (δ 25-60 ppm).
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Benzothiazole Aromatic C-H | 7.0 - 8.0 (multiplets) | 110 - 135 |
| Benzothiazole Quaternary C | - | 135 - 155 |
| Benzothiazole C=N | - | 160 - 170 |
| Piperidine CH₂ (adjacent to N) | 2.8 - 3.2 | ~50 |
| Piperidine CH₂ | 1.6 - 2.0 | ~30 |
| Piperidine CH | 1.5 - 1.9 | ~35 |
| Methylene Bridge (-CH₂-) | ~3.3 | ~45 |
| Amine N-H | Variable (broad) | - |
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. wikipedia.org The molecular ion peak (M⁺) would confirm the compound's mass. Key fragmentation pathways for benzothiazole derivatives often involve the cleavage of the thiazole (B1198619) ring. tandfonline.comtandfonline.com For this compound, characteristic fragments would likely arise from the cleavage of the C-N bond linking the methylene bridge to the piperidine or the benzothiazole moiety, as well as the fragmentation of the piperidine ring itself.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. uokerbala.edu.iq Characteristic absorption bands would include N-H stretching vibrations (around 3100-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), C=N stretching of the benzothiazole ring (around 1530-1630 cm⁻¹), and aromatic C=C stretching vibrations (1450-1600 cm⁻¹). researchgate.netniscpr.res.in
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound and monitoring the progress of a reaction. A reversed-phase (RP-HPLC) method using a C18 column is typically suitable. nih.gov The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netresearchgate.net Detection is commonly performed using a UV detector set at the absorption maximum of the benzothiazole chromophore. nih.gov For polar piperidine-containing compounds that show poor retention, ion-pairing agents can be added to the mobile phase to improve separation. tandfonline.com
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and identifying suitable solvent systems for column chromatography purification.
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Proton environment, molecular connectivity, stereochemistry |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns sapub.org |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C=N, C-H) spectrabase.com |
| HPLC | Purity assessment, quantitative analysis, separation of isomers google.com |
Preclinical Pharmacological Investigations of N 4 Piperidinylmethyl 2 Benzothiazolamine and Its Analogs
In Vitro Cellular and Biochemical Assays
The pharmacological activity of N-(4-Piperidinylmethyl)-2-benzothiazolamine analogs is influenced by their interaction with various receptor systems. The piperidine (B6355638) and benzothiazole (B30560) moieties are common scaffolds in ligands designed for central nervous system (CNS) targets.
Histamine (B1213489) Receptors: The piperidine ring is a key structural feature in many histamine receptor antagonists. Studies on 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives have identified potent histamine H3 receptor antagonists. nih.gov Similarly, the cyclization of aromatic head groups and amine moieties, features relevant to the benzothiazole and piperidine structures, has been shown to significantly affect the binding kinetics at the histamine H1 receptor. nih.gov For instance, tricyclic H1 receptor antagonists generally exhibit higher binding affinity and longer residence times compared to non-tricyclic analogs. nih.gov This is often driven by lower dissociation rate constants. nih.gov
Dopamine (B1211576) and Serotonin (B10506) Receptors: Many antipsychotic agents function by modulating dopamine and serotonin receptors. nih.gov Drug discovery programs often focus on multi-target ligands that interact with D2, 5-HT1A, and 5-HT2A receptors. nih.gov While direct binding data for this compound is unavailable, compounds with piperazine (B1678402) scaffolds, which are structurally related to piperidine, have been optimized as multi-target ligands for these receptors for the potential treatment of schizophrenia. nih.gov
The potential for this compound and its analogs to inhibit key enzyme systems is a critical aspect of their preclinical evaluation.
Cyclooxygenase-2 (COX-2): Benzothiazole derivatives have been widely investigated for their anti-inflammatory properties. nih.gov The mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). nih.gov Certain 2-aminobenzothiazoles have demonstrated anti-inflammatory activities comparable to the conventional drug diclofenac. nih.gov In vitro studies on related heterocyclic compounds have shown that they can reduce the production of nitric oxide and dose-dependently decrease the protein and mRNA expression levels of COX-2 in lipopolysaccharide (LPS)-induced macrophage cell lines. nih.gov
Cytochrome P450 (CYP) System: The Cytochrome P450 system is central to the metabolism of a vast number of xenobiotics. Biogenic amines and various drugs are known to bind to and potentially inhibit P450 isozymes. nih.gov Piperidine-type phenothiazine (B1677639) neuroleptics, such as thioridazine, are metabolized by several CYP enzymes, with CYP1A2, CYP3A4, and CYP2D6 playing significant roles. researchgate.net Research into piperidine-containing histamine H3 antagonists has also focused on identifying structural features that reduce the inhibition of CYP2D6 and CYP3A4, a common liability for related compounds. nih.gov
A significant body of research has focused on the anticancer potential of benzothiazole derivatives, revealing activities related to cytotoxicity, apoptosis, and cell cycle modulation.
Cancer Cell Line Cytotoxicity: Various benzothiazole analogs have demonstrated potent cytotoxic effects against human cancer cell lines. A series of 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole showed variable but significant cytotoxicity against the MCF-7 breast cancer cell line. ekb.eg Four compounds in this series were identified as particularly potent, with IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL. ekb.eg The most active compound, 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol, had an IC50 value of 1.8 ± 0.02 µM/mL, which is comparable to the standard chemotherapeutic agent doxorubicin. ekb.eg Similarly, synthetic 1,3-thiazole derivatives have shown strong cytotoxic activity against MCF-7, MDA-MB-468, and PC-12 cancer cells, with IC50 values in the sub-micromolar to low micromolar range. nih.gov
Apoptosis Induction: The cytotoxic effects of these compounds are often linked to the induction of apoptosis. For thiazole (B1198619) derivatives, evidence from DNA fragmentation and caspase-3 activity assays suggests that cell death occurs via apoptosis. nih.gov One specific benzothiazole derivative, designated 5g, was found to decrease the mitochondrial membrane potential and activate apoptosis in cancer cells. nih.gov Studies on other classes of compounds, such as diorganotin(IV) dithiocarbamates, have also confirmed the induction of apoptosis as a primary mechanism of cytotoxicity. ukm.my
DNA Synthesis Modulation: Beyond apoptosis, benzothiazole analogs can interfere with the cell cycle and DNA integrity. The benzothiazole derivative 5g was reported to induce DNA double-strand breaks. nih.gov This DNA damage subsequently leads to a significant arrest of the cell cycle in the G2/M phase, thereby inhibiting cell proliferation. nih.gov This was accompanied by the deregulation of multiple cell cycle-associated proteins, including CDK1, BCL2, and CyclinB1. nih.gov
In Vivo Pharmacological Models (Non-Human)
Anti-inflammatory Effects: The in vitro anti-inflammatory potential of benzothiazole derivatives has been substantiated in non-human in vivo models. Newly synthesized carboxamides containing both benzothiazole and benzenesulphonamide moieties have demonstrated significant anti-inflammatory and analgesic activities in animal studies. nih.gov In a mouse model of TPA-induced skin inflammation, treatment with a novel heterocyclic compound related to the core structures discussed led to a reduction in inflammation and attenuated the expression of COX-2 and iNOS in skin tissue. nih.gov
CNS Activity: While direct in vivo CNS studies for this compound were not identified, the receptor binding profiles of its analogs suggest potential activity. For example, a multi-target ligand designed for dopamine and serotonin receptors was shown to reduce amphetamine-induced hyperactivity in mice, which is an experimental model predictive of antipsychotic efficacy. nih.gov Given the prevalence of the piperidine moiety in CNS-active agents, further in vivo evaluation of compounds like this compound would be a logical step to explore potential neuromodulatory effects.
Preclinical Pharmacokinetic (PK) Assessment in Animal Species (Absorption, Distribution, Metabolism, Excretion – Excluding Human Data)
For instance, research on potent antitumor 2-(4-aminophenyl)benzothiazoles has highlighted challenges with lipophilicity, which can impact solubility and bioavailability. To address this, scientists have developed prodrugs, such as lysylamide derivatives, which are water-soluble and designed to revert to the active parent compound in vivo. In animal models including mice, rats, and dogs, these prodrugs have been shown to rapidly and quantitatively convert to the parent amine.
In one study involving the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, plasma concentrations of the parent compound were sustained for over six hours in mice, reaching levels sufficient for cytocidal activity against human mammary carcinoma cell lines. researchgate.net The metabolism of antitumor benzothiazoles is often mediated by cytochrome P450 1A1, which can lead to both activation and inactivation of the molecule. researchgate.net
Another study on a different series of 2-Amino Benzothiazoles identified poor metabolic stability as a key issue, with compounds showing short half-lives. While these molecules exhibited good permeability and low protein binding, their rapid metabolism presents a hurdle for achieving therapeutic concentrations.
The table below summarizes hypothetical pharmacokinetic parameters that would be assessed for a compound like this compound in preclinical animal studies.
| Parameter | Description | Animal Species |
| Absorption | ||
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rat, Mouse, Dog |
| Tmax (h) | The time to reach maximum plasma concentration. | Rat, Mouse, Dog |
| Cmax (ng/mL) | The maximum plasma concentration. | Rat, Mouse, Dog |
| Distribution | ||
| Vd (L/kg) | The apparent volume of distribution. | Rat, Mouse, Dog |
| Protein Binding (%) | The extent to which a drug binds to plasma proteins. | Rat, Mouse, Dog |
| Metabolism | ||
| Half-life (t½) (h) | The time required for the plasma concentration to decrease by half. | Rat, Mouse, Dog |
| Metabolites | Identification of major metabolic products. | Rat, Mouse |
| Excretion | ||
| Clearance (CL) (mL/min/kg) | The volume of plasma cleared of the drug per unit time. | Rat, Mouse, Dog |
| Excretion Routes | The primary pathways of elimination (e.g., renal, fecal). | Rat, Mouse |
Assessment of Preclinical Efficacy in Relevant Animal Disease Models (e.g., Anti-inflammatory, Anticancer, Neuropharmacological)
While specific efficacy data for this compound is not available, its structural analogs, particularly 2-arylbenzothiazoles, have been extensively investigated for their anticancer properties.
Substituted 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor activity in various preclinical models. For example, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole significantly retarded the growth of breast (MCF-7) and ovarian (IGROV-1) tumor xenografts in mice. researchgate.net The mechanism of action is linked to the induction of cytochrome P450 1A1 in sensitive carcinoma cells, which was observed in the tumors of treated mice. researchgate.net
Another analog, 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, has been evaluated as a histamine H3 receptor inverse agonist. In animal models of cognition, this compound showed robust efficacy in the object recognition task and dose-dependently increased acetylcholine (B1216132) levels in the brain, suggesting neuropharmacological potential. nih.gov
The following table illustrates the types of preclinical efficacy models that could be used to evaluate a compound like this compound, based on the activities of its analogs.
| Disease Model | Animal Species | Efficacy Endpoint | Potential Therapeutic Area |
| Human Tumor Xenografts (e.g., MCF-7 breast cancer) | Immunocompromised Mice | Tumor growth inhibition | Anticancer |
| Object Recognition Task | Rat | Improved memory and cognition | Neuropharmacology (e.g., Alzheimer's Disease) |
| Formalin-Induced Paw Licking | Rat | Reduction in pain behavior | Analgesic |
| Carrageenan-Induced Paw Edema | Rat | Reduction in inflammation and swelling | Anti-inflammatory |
| Mycobacterium tuberculosis Infection Model | Mouse | Reduction in bacterial load | Anti-infective |
Exploratory Studies of Behavioral Effects in Animal Models
There is no specific information regarding the behavioral effects of this compound in animal models. However, depending on the primary therapeutic target, a range of behavioral assessments would be conducted.
For compounds with potential neuropharmacological activity, such as the previously mentioned histamine H3 receptor inverse agonist, behavioral tests are crucial. For instance, efficacy in the object recognition task in rats suggests pro-cognitive effects. nih.gov Other behavioral models could assess anxiolytic, antidepressant, or antipsychotic properties.
In the context of pain research, the formalin model in rats is used to evaluate analgesic effects by measuring reductions in paw licking responses.
The table below outlines some common behavioral tests in animal models that could be employed to characterize the behavioral profile of a new chemical entity.
| Behavioral Test | Animal Model | Measured Behavior | Potential Indication |
| Open Field Test | Mouse, Rat | Locomotor activity, anxiety-like behavior | General CNS activity, anxiolytic/anxiogenic effects |
| Elevated Plus Maze | Mouse, Rat | Anxiety-like behavior | Anxiolytic/anxiogenic effects |
| Forced Swim Test | Mouse, Rat | Depressive-like behavior | Antidepressant effects |
| Novel Object Recognition | Rat | Memory and cognition | Cognitive enhancement |
| Rotarod Test | Mouse, Rat | Motor coordination and balance | Neurological side effects |
Molecular Mechanisms of Action and Identification of Biological Targets
Unraveling Direct Receptor-Ligand Interactions
Direct binding assays are crucial for identifying the specific protein receptors with which a compound interacts. For N-(4-Piperidinylmethyl)-2-benzothiazolamine, publicly available data on its direct receptor-ligand interactions is limited. However, studies on compounds with similar structural motifs, such as a substituted piperidine (B6355638) ring, can provide insights into potential targets. For instance, a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles featuring a 1-benzylpiperidin-4-yl moiety have been shown to exhibit high affinity for sigma receptors (σRs). nih.gov One particular compound from this series, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated a high affinity for the σ1 receptor subtype. nih.gov
Table 1: Sigma Receptor Binding Affinity of a Structurally Related Compound
| Compound Name | Receptor Subtype | Binding Affinity (Ki in nM) |
|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 |
Note: The data presented in this table is for a compound structurally related to this compound and should not be directly extrapolated.
Elucidation of Enzyme Inhibition Kinetics and Mechanisms
Information regarding the enzyme inhibition kinetics and mechanisms of this compound is not available in the public domain.
Analysis of Intracellular Signaling Pathway Modulation (e.g., cAMP Synthesis, Caspase Activation)
While there is no specific data on the effect of this compound on cAMP synthesis, research on other benzothiazole (B30560) derivatives has shed light on their ability to modulate intracellular signaling pathways, particularly those involved in apoptosis. A study on novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety revealed their capacity to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. nih.gov This activation is a critical step in the execution phase of apoptosis. Several compounds from this study demonstrated potent caspase-3 activation activity. nih.gov
Table 2: Caspase-3 Activation by Structurally Related Benzothiazole Derivatives
| Compound ID | Caspase-3 Activation Activity (%) |
|---|---|
| 8c | 104 |
| 8g | 119 |
| 8j | 99 |
| 8k | 114 |
Note: The data in this table pertains to benzothiazole derivatives that are structurally distinct from this compound. These findings suggest a potential mechanism of action for the broader class of benzothiazole-containing compounds.
Investigations into Molecular Level Biological Processes (e.g., DNA synthesis, Angiogenesis modulation in in vitro models)
There is no publicly available research detailing the effects of this compound on molecular-level biological processes such as DNA synthesis or its ability to modulate angiogenesis in in vitro models. Standard in vitro assays for these processes include the BrdU assay for DNA synthesis, which measures the incorporation of bromodeoxyuridine into newly synthesized DNA, and the tube formation assay for angiogenesis, where endothelial cells are cultured on a basement membrane extract and their ability to form capillary-like structures is assessed. nih.govresearchgate.net
Target Validation through Genetic or Pharmacological Knockdown/Overexpression Studies in Preclinical Systems
No studies on the target validation of this compound using genetic or pharmacological knockdown or overexpression in preclinical systems have been reported in the available literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Pharmacophoric Elements for Biological Activity
The biological activity of N-(4-Piperidinylmethyl)-2-benzothiazolamine is dictated by a specific arrangement of chemical features, known as a pharmacophore, that facilitates its interaction with a biological target. Analysis of this compound and its analogues suggests a pharmacophore comprising several key elements:
The Methylene (B1212753) Linker: The single carbon linker connecting the 2-aminobenzothiazole (B30445) and the piperidine (B6355638) ring provides a degree of conformational flexibility. This allows the two key pharmacophoric elements to adopt an optimal orientation for binding to the target receptor. The length and nature of this linker can significantly impact binding affinity.
Impact of Substituent Variation on Receptor Affinity and Selectivity
Systematic modification of the this compound structure has provided valuable insights into its SAR. Variations in substituents on both the benzothiazole (B30560) and piperidine rings can profoundly affect receptor affinity and selectivity.
While specific data for this compound is not extensively available in the public domain, SAR studies on closely related 2-aminobenzothiazole and piperidine/piperazine (B1678402) analogues offer valuable predictive insights. For instance, in a series of 2-piperazinyl-benzothiazole derivatives developed as PPARδ agonists, substitutions on the piperazine ring were shown to significantly modulate agonist activity. researchgate.net
| Compound/Analog | Substitution | Receptor/Target | Affinity/Activity (e.g., Ki, IC50) |
| Analog Series 1: 2-Piperazin-1-yl Pyrimidine Derivatives (5-HT7 Receptor) | |||
| Unsubstituted Piperazine | H | 5-HT7 | Ki = 1.4–10 nM nih.gov |
| N-Methylpiperazine | CH3 | 5-HT7 | Ki = 7.2 nM nih.gov |
| N-Benzylpiperazine | Benzyl | 5-HT7 | Ki = 25 nM nih.gov |
| N-Benzoylpiperazine | Benzoyl | 5-HT7 | Ki = 1405 nM nih.gov |
| Analog Series 2: Benzothiazole Derivatives (Histamine H3 Receptor) | |||
| 1-(Benzothiazol-2-yl)-4-[(1H)-imidazol-4-yl]piperidine | Unsubstituted at position 6 | H3 | Lower affinity than thioperamide (B1682323) nih.gov |
| 6-Substituted Benzothiazole Analogues | Various substituents | H3 | Affinity influenced by bulk and lipophilicity nih.gov |
This table is illustrative and compiled from data on related but distinct molecular series to demonstrate general SAR principles that may apply to this compound.
The data from analogous series suggest that:
Substitution on the Piperidine/Piperazine Nitrogen: For piperazine-containing heterobiaryls targeting the 5-HT7 receptor, small alkyl groups or even unsubstituted piperazine are well-tolerated, while bulky or electron-withdrawing groups (like benzoyl) can drastically reduce affinity. nih.gov This highlights the importance of the basicity and steric environment of the nitrogen atom.
Substitution on the Benzothiazole Ring: In a study of benzothiazole derivatives targeting the histamine (B1213489) H3 receptor, substitutions at the 6-position were found to influence affinity, with suggestions that less bulky and less lipophilic substituents might be favorable for improved potency. nih.gov
Influence of Stereochemistry on Pharmacological Profiles
The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological properties. For this compound, while the parent structure is achiral, substitutions on the piperidine ring can introduce stereocenters.
The spatial arrangement of substituents on the piperidine ring can dictate how the molecule fits into a chiral receptor binding site. It is a well-established principle in medicinal chemistry that different stereoisomers can have varying affinities, selectivities, and even functional activities (e.g., agonist vs. antagonist). For example, rhodium-catalyzed C-H functionalization has been used for the site-selective and stereoselective synthesis of positional analogues of methylphenidate, a piperidine-containing drug, demonstrating that precise control of stereochemistry is crucial for its biological activity. nih.gov The synthesis of enantioenriched spirocyclic 2-arylpiperidines also highlights the importance of stereochemistry in creating 3D fragments for drug discovery.
Development of Predictive Models for Biological Potency and Functional Activity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the potency of new, unsynthesized analogues and to guide the design of more effective drugs.
Several QSAR studies have been conducted on benzothiazole and piperidine derivatives, providing a framework for developing predictive models for compounds like this compound. For instance, a QSAR analysis was performed on benzothiazole derivatives to understand their H3-receptor affinity. nih.gov This study revealed that potency could be improved by substituting the benzothiazole moiety with less bulky and more flexible structures that are also less lipophilic. nih.gov
Another group-based QSAR study on benzothiazole derivatives for anticancer activity indicated that the presence of hydrophobic groups on one fragment of the molecule could potentiate its activity. Furthermore, a 3D-QSAR and pharmacophore identification study of benzothiazole derivatives as potential p56lck inhibitors has been reported, leading to a statistically significant model for predicting activity.
These studies demonstrate the feasibility of developing predictive QSAR models for this class of compounds. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of this compound analogues and correlating them with their measured biological activities, a predictive model could be constructed. Such a model would be invaluable for prioritizing the synthesis of new derivatives with a higher probability of desired pharmacological properties.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations with Identified Biological Targets (e.g., COX-2, Histamine (B1213489) Receptors, NMDA Receptor Subtypes)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the potential interactions of N-(4-Piperidinylmethyl)-2-benzothiazolamine with various biological targets.
Cyclooxygenase-2 (COX-2): The benzothiazole (B30560) nucleus is a recognized scaffold in the design of anti-inflammatory agents, with some derivatives showing inhibitory activity against COX enzymes. rsc.org Molecular docking studies on related benzothiazole derivatives have elucidated key interactions within the COX-2 active site. For instance, docking simulations of novel 1,4-benzoxazine derivatives, which share structural similarities with the benzothiazole core, have identified crucial binding modes within COX-1 and COX-2 isoenzymes, helping to rationalize their inhibitory activity. rsc.org
Histamine Receptors: The piperidine (B6355638) moiety is a common feature in many histamine receptor antagonists. nih.govacs.org Molecular docking studies of piperidine derivatives with homology models of histamine receptors have been performed to understand their binding mechanisms. nih.gov For the histamine H1 receptor, a critical interaction often involves a salt bridge formation between the protonated amine of the ligand and a key aspartate residue (Asp3.32) in the receptor's binding pocket. nih.govnih.gov Docking studies on various piperidine-containing ligands have highlighted the importance of this interaction for high-affinity binding. nih.gov
Below is a representative table of interactions for related compound classes with these targets, as specific data for the title compound is unavailable.
| Target Protein | Ligand Class | Key Interacting Residues (Example) | Type of Interaction | Reference |
| Histamine H1 Receptor | Piperidine Derivatives | Asp107 (D3.32), Tyr431 (Y6.51) | Salt Bridge, π-π Stacking | nih.govnih.gov |
| COX-2 | Benzothiazole/Benzoxazine Derivatives | Arg120, Tyr355, Ser530 | Hydrogen Bonding | rsc.org |
Homology Modeling of Receptor Structures for Ligand Binding Site Predictions
For many biological targets, experimentally determined structures (e.g., via X-ray crystallography) are not available. In such cases, homology modeling can be used to generate a three-dimensional model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein.
This approach has been particularly important for G-protein coupled receptors (GPCRs) like the histamine receptors. nih.gov For the human histamine H1 receptor, homology models have been constructed using the crystal structure of the β2-adrenoceptor as a template. nih.gov These models are then refined and validated using computational techniques. rsc.orgresearchgate.net Once a reliable model is generated, it can be used for molecular docking studies to predict how ligands like this compound might bind, identifying key residues in the binding pocket that are crucial for ligand recognition and affinity. rsc.orgresearchgate.netresearchgate.net The predicted binding modes can then guide the design of new derivatives with improved potency and selectivity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized.
Numerous QSAR studies have been conducted on benzothiazole and thiazole (B1198619) derivatives to predict their potential as anticancer, antimicrobial, or anti-inflammatory agents. acs.orgnih.gov These studies typically involve calculating a wide range of molecular descriptors for a set of compounds with known activities and then using statistical methods, such as multiple linear regression or artificial neural networks, to build a predictive model. nih.gov Such models can be valuable in guiding the design of new this compound analogs with potentially enhanced biological activities.
| QSAR Study Focus | Compound Class | Statistical Method | Key Finding | Reference |
| Antitumor Activity | Cyano- and Amidinobenzothiazole Derivatives | Principal Components Analysis | Molecular polarizability and pharmacophore distribution are important for activity. | acs.org |
| 11β-HSD1 Inhibition | 2-aminothiazol-4(5H)-one derivatives | Artificial Neural Network | A predictive model was developed with a high determination coefficient (R² = 0.9482). | nih.gov |
In Silico Screening and Virtual Ligand Design Strategies
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.
For a compound like this compound, virtual screening could be employed in several ways. A library of commercially available or synthetically accessible benzothiazole derivatives could be docked into the binding site of a target protein (structure-based virtual screening). researchgate.netniscpr.res.in Alternatively, if a set of known active ligands is available, their pharmacophoric features can be used to screen libraries for compounds with similar properties (ligand-based virtual screening). These strategies are instrumental in identifying novel hits from large compound collections that can be further optimized. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes
Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule, which is crucial as the biological activity of a compound is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.
Molecular dynamics (MD) simulations provide a more dynamic view of the compound-target complex, simulating the movements of atoms and molecules over time. biointerfaceresearch.comnih.gov For benzothiazole derivatives, MD simulations have been used to assess the stability of the ligand-protein complex predicted by molecular docking. jksus.orgnih.gov By analyzing the trajectory of the simulation, researchers can evaluate the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein. biointerfaceresearch.comjksus.orgnih.gov This provides a deeper understanding of the binding mechanism and can help to refine the design of new, more potent inhibitors.
Exploration of Preclinical Therapeutic Potential Based on Mechanistic and in Vivo Findings
Potential in Neuropharmacological Research
There is no specific preclinical information available in the scientific literature regarding the neuropharmacological potential of N-(4-Piperidinylmethyl)-2-benzothiazolamine. Investigations into its activity related to histamine (B1213489) receptor modulation, NMDA receptor modulation, or its potential as an antidepressant or anti-Parkinsonian agent have not been reported.
While some benzothiazole (B30560) derivatives have been explored for their antidepressant-like effects in animal models nih.govresearchgate.netnih.gov and for their potential in developing treatments for Parkinson's disease nih.govnih.govinotiv.com, these findings are related to other analogues within the benzothiazole class and cannot be directly attributed to this compound. Similarly, while the modulation of histamine and NMDA receptors is a key area of neuropharmacological research, no studies have specifically linked this compound to these targets. nih.govwikipedia.orgnih.govnih.goveco-vector.com
Potential in Anti-inflammatory and Pain Research
Specific preclinical studies detailing the anti-inflammatory and analgesic potential of this compound are not present in the available scientific literature. Although various other benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties in vivo nih.govnih.gov, this data does not pertain to this compound. Research into the specific effects of this compound on inflammatory pathways and nociception models is currently lacking.
Other Exploratory Preclinical Applications
Specific preclinical investigations into other potential therapeutic applications of this compound, such as its antimicrobial, antiviral, or antitubercular activity, are not available in the scientific literature. While the benzothiazole scaffold is known to be a component of some molecules with antimicrobial properties nih.govnih.govmdpi.com, and other derivatives have been explored for such activities researchgate.netpensoft.net, there are no published studies that specifically evaluate the efficacy of this compound against microbial, viral, or tubercular pathogens.
Future Research Directions and Unaddressed Academic Challenges
Identification of Novel or Unexplored Biological Targets for N-(4-Piperidinylmethyl)-2-benzothiazolamine
The 2-aminobenzothiazole (B30445) core is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. nih.govnih.govacs.org Future research should focus on systematically screening this compound against a diverse panel of molecular targets to identify novel therapeutic opportunities.
Potential Unexplored Targets:
Kinases: The 2-aminobenzothiazole scaffold is a known inhibitor of various kinases involved in cancer progression, such as CSF1R and PI3Kα. nih.gov Screening this compound against a comprehensive kinome panel could reveal novel and potent kinase inhibitory activity.
Monoamine Oxidases (MAO-A and MAO-B): Some benzothiazole (B30560) derivatives have shown selective inhibitory activity against MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases. nih.govmdpi.com Investigating the effect of the piperidinylmethyl substituent on MAO inhibition could lead to the development of new treatments for neurological disorders.
Microbial Enzymes: Certain benzothiazole derivatives have demonstrated antimicrobial activity by targeting enzymes like dihydroorotase in Escherichia coli. nih.gov Given the growing threat of antibiotic resistance, exploring the antibacterial and antifungal potential of this compound by screening it against a panel of microbial enzymes is a critical research avenue.
Sigma Receptors: The piperidine (B6355638) moiety is a common feature in ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. nih.gov The presence of this group in this compound suggests that it may interact with these receptors, a hypothesis that warrants experimental validation.
Table 1: Potential Biological Targets for this compound Based on Structurally Related Compounds
| Target Class | Specific Examples of Potential Targets | Rationale for Investigation |
| Kinases | CSF1R, EGFR, VEGFR-2, PI3Kα, Aurora Kinases | The 2-aminobenzothiazole core is a known kinase inhibitor scaffold. nih.gov |
| Monoamine Oxidases | MAO-A, MAO-B | Benzothiazole derivatives have shown selective MAO inhibitory activity. nih.govmdpi.com |
| Microbial Enzymes | Dihydroorotase, DNA Topoisomerases | Benzothiazole compounds have exhibited antimicrobial properties through enzyme inhibition. nih.govnih.gov |
| Receptors | Sigma Receptors, CXCR Receptors | The piperidine moiety is a known pharmacophore for sigma receptors, and some benzothiazoles target CXCR receptors. nih.govnih.gov |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To thoroughly understand the biological effects of this compound, the development and utilization of sophisticated preclinical models are essential.
Advanced In Vitro Models:
Three-Dimensional (3D) Cell Cultures: Moving beyond traditional 2D cell cultures, 3D spheroids and organoids can provide a more physiologically relevant environment to study the compound's effects on cell growth, differentiation, and interaction. This is particularly important for evaluating potential anticancer activity.
Co-culture Systems: To mimic the complex tumor microenvironment or host-pathogen interactions, co-culture systems incorporating different cell types (e.g., cancer cells and immune cells, or host cells and microbes) should be employed.
High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed and quantitative understanding of the compound's mechanism of action at a subcellular level.
Relevant In Vivo Models:
Zebrafish and Caenorhabditis elegans Models: These small, transparent organisms offer rapid and cost-effective platforms for initial in vivo toxicity and efficacy screening of this compound.
Specialized Rodent Models: Depending on the identified biological target, specific genetically engineered or disease-induced rodent models will be necessary. For instance, if the compound shows promise as an antidiabetic agent, streptozotocin-induced diabetic rat models could be utilized. nih.govmdpi.com Similarly, if anticancer activity is observed, patient-derived xenograft (PDX) models can provide a more accurate prediction of clinical efficacy.
Strategies for Enhancing Selectivity and Minimizing Off-Target Interactions in Preclinical Models
A significant challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicities.
Strategies to Enhance Selectivity:
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry approach to synthesize and test analogs of this compound is crucial. By modifying the piperidine and benzothiazole moieties, it may be possible to enhance binding affinity and selectivity for the desired target.
Computational Modeling and Docking Studies: In silico tools can be used to predict the binding modes of this compound and its derivatives with various targets. nih.gov This can guide the design of more selective compounds.
Targeted Drug Delivery Systems: Encapsulating the compound in nanoparticles or conjugating it to a targeting ligand can improve its delivery to the site of action, thereby increasing its effective concentration at the target and reducing systemic exposure.
Collaborative Research Initiatives in Synthetic and Biological Chemistry
The multifaceted nature of drug discovery and development necessitates a collaborative approach. Bridging the gap between synthetic chemistry and biological evaluation is paramount for the successful progression of this compound as a potential therapeutic agent.
Key Areas for Collaboration:
Integrated Design-Synthesis-Testing Cycles: Close collaboration between synthetic chemists and biologists will enable rapid and efficient SAR studies. Biologists can provide timely feedback on the activity and selectivity of newly synthesized compounds, guiding the next round of chemical modifications.
Sharing of Resources and Expertise: Academic and industrial partnerships can provide access to specialized screening platforms, advanced analytical techniques, and diverse compound libraries, accelerating the research process.
Open Science Initiatives: Sharing data and research findings through open-access publications and databases can foster a more collaborative research environment and prevent duplication of efforts.
Integration of Multi-Omics Data for Comprehensive Compound Profiling in Preclinical Systems
To gain a holistic understanding of the cellular and systemic effects of this compound, an integrated multi-omics approach is essential. nih.gov
Multi-Omics Approaches:
Genomics and Transcriptomics: These analyses can reveal how the compound alters gene expression patterns, providing insights into its mechanism of action and potential off-target effects.
Proteomics: By studying changes in the proteome, researchers can identify the specific proteins and signaling pathways that are modulated by the compound.
Metabolomics: This approach can uncover alterations in cellular metabolism, which can be particularly insightful for understanding the compound's effects in diseases like cancer and diabetes.
By integrating data from these different "omics" layers, researchers can construct a comprehensive profile of the biological activity of this compound, facilitating the identification of biomarkers for its efficacy and potential toxicity. researchgate.net
Conclusion
Synthesis of Key Academic Contributions and Discoveries for N-(4-Piperidinylmethyl)-2-benzothiazolamine
There are no specific academic contributions or discoveries directly related to this compound found in the existing scientific literature. Research on this specific molecule has not been published in peer-reviewed journals, and as such, there are no documented findings on its synthesis, properties, or potential applications.
In general, the synthesis of N-substituted 2-aminobenzothiazoles can be achieved through several established chemical reactions. These methods often involve the reaction of 2-aminobenzothiazole (B30445) with a suitable alkylating agent. For the hypothetical synthesis of this compound, one could envision a reaction between 2-aminobenzothiazole and a reactive derivative of 4-(aminomethyl)piperidine. However, without experimental data, the specific reaction conditions, yield, and purity of the final product remain purely speculative.
Significance within the Broader Field of Benzothiazole (B30560) and Piperidine (B6355638) Research
The potential significance of this compound lies in the well-established pharmacological importance of its constituent chemical scaffolds: benzothiazole and piperidine.
Benzothiazole , a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry. Derivatives of benzothiazole have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The versatility of the benzothiazole ring system allows for various substitutions, leading to a diverse library of compounds with different therapeutic potentials.
The piperidine ring is another crucial pharmacophore found in numerous natural products and synthetic drugs. Its presence can influence a molecule's polarity, lipophilicity, and ability to interact with biological targets. Piperidine-containing compounds have been developed for a vast array of therapeutic areas, including as antipsychotics, analgesics, and antihistamines.
The combination of these two moieties in this compound suggests that the compound could potentially possess interesting biological activities. However, without any experimental evidence, its actual significance remains a matter of conjecture.
Outlook for Continued Academic Exploration of this compound
The future academic exploration of this compound is entirely open. As a seemingly uninvestigated compound, it represents a novel area for research. Initial studies would need to focus on developing a reliable synthetic route to obtain the pure compound. Following successful synthesis and characterization, the compound could be screened for a variety of biological activities, leveraging the known properties of its benzothiazole and piperidine components.
Potential avenues of investigation could include:
Antimicrobial screening: Given the known antibacterial and antifungal properties of many benzothiazole derivatives, this would be a logical starting point.
Anticancer evaluation: The anticancer potential of various benzothiazole compounds warrants investigation into the cytotoxic effects of this compound against different cancer cell lines.
Central nervous system (CNS) activity: The presence of the piperidine moiety suggests that the compound could potentially interact with CNS targets.
Remaining Fundamental Questions in the Preclinical Characterization of the Compound
As no preclinical characterization of this compound has been published, all fundamental questions remain unanswered. A complete preclinical profile would need to address the following:
Chemical Synthesis and Characterization:
What is the most efficient and scalable synthetic route?
What are its physicochemical properties, such as solubility, melting point, and stability?
What is its full spectroscopic profile (NMR, IR, Mass Spectrometry)?
In Vitro Pharmacology:
What are its primary biological targets?
What is its potency and efficacy in relevant in vitro assays?
What is its mechanism of action at the molecular level?
Pharmacokinetics:
How is the compound absorbed, distributed, metabolized, and excreted (ADME) in preclinical models?
What are its major metabolites?
In Vivo Efficacy and Safety:
Does the compound show efficacy in animal models of disease?
What is its preliminary safety and tolerability profile?
Q & A
Q. What are the optimized synthetic routes for N-(4-Piperidinylmethyl)-2-benzothiazolamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Core benzothiazole formation : Starting with o-aminothiophenol derivatives and aldehydes under oxidative conditions .
- Piperidinylmethyl introduction : Amide bond formation using activated carboxylic acids (e.g., methanesulfonyl chloride) or coupling agents like triethylamine. For example, lithiation of intermediates followed by condensation with aldehydes (e.g., 2-ethylbutanal) yields carbinol derivatives, which are further functionalized .
- Key conditions : Temperature (-78°C for lithiation), solvent choice (anhydrous CH₂Cl₂ or ether), and purification via column chromatography (petroleum ether:DCM 8:2) improve yields (up to 90%) and purity .
Q. How is structural confirmation and purity analysis performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm) from the benzothiazole ring and aliphatic signals (δ 1.2–3.5 ppm) from the piperidine moiety .
- Mass Spectrometry (HRMS-ESI) : Calculated and observed molecular ion peaks (e.g., [M]+ 188.0649 vs. 188.0652) confirm molecular weight .
- Chromatography : Silica gel column chromatography (CH₂Cl₂/EtOAc 7:3) and HPLC (C18 reverse-phase) assess purity (>95%) .
Q. What are the documented biological activities of benzothiazolamine derivatives, and how do structural modifications influence efficacy?
- Methodological Answer :
- Anticancer activity : Derivatives like N-(4-methylphenyl)-N'-(benzo[d]thiazol-2-yl)urea show cytotoxicity via kinase inhibition (e.g., CDK1/GSK5) .
- Antimicrobial properties : Pyrazole-substituted analogs (e.g., 5-(4-chlorophenyl)-1H-pyrazole) exhibit MIC values <10 µM against Gram-positive bacteria .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -F, -NO₂) on the benzothiazole ring enhance binding to biological targets like G-quadruplex DNA .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to oncogenic G-quadruplex DNA?
- Methodological Answer :
- In silico screening : Molecular docking (AutoDock Vina) and MD simulations assess interactions with c-myc/c-Kit promoters. Key residues (e.g., guanine tetrads) stabilize via π-π stacking and hydrogen bonding .
- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies ΔG values (e.g., -8.2 kcal/mol), indicating strong stabilization of G-quadruplex structures .
Q. What experimental strategies resolve contradictions in environmental detection data for 2-benzothiazolamine derivatives?
- Methodological Answer :
- Phase-specific sampling : Passive samplers (e.g., POCIS) detect dissolved-phase contaminants, while traditional water sampling captures particulate-bound forms. For 2-benzothiazolamine, discrepancies arise due to its affinity for wastewater sludge (e.g., 485 ng/L in dissolved vs. undetectable in particulate phases) .
- Validation : Cross-referencing LC-MS/MS data with sludge adsorption assays clarifies partitioning behavior .
Q. How do QSAR models inform the design of this compound analogs with improved CYP26A1 inhibitory activity?
- Methodological Answer :
- Descriptor analysis : Hydrophobic substituents (e.g., -CH₂CH₂CH₂) at the R position reduce log IC₅₀ (negative coefficient), while bulky groups (e.g., triazole) at R₂ enhance activity (positive coefficient) .
- Lead optimization : Compound R115866 (N-[4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]-2-benzothiazolamine) shows optimal log IC₅₀ (-7.2) due to balanced steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
